MB-28767
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80558-61-8 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1 |
InChI Key |
NZGFSDWJUZOAAX-KAVAACISSA-N |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1 DPT-prostaglandin E1 M and B 28,767 M and B 28767 M and B-28767 M and B28767 MB-28767 |
Origin of Product |
United States |
Biosynthesis and Origin Studies of Dpt Prostaglandin E1
Enzymatic Synthesis Pathways (of related natural prostaglandins)
Natural prostaglandins (B1171923), including PGE1, are derived from polyunsaturated fatty acids through the action of cyclooxygenase enzymes.
The biosynthesis of natural prostaglandins is initiated by cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthase. There are two main isoforms: COX-1 and COX-2. Both COX-1 and COX-2 catalyze the conversion of specific polyunsaturated fatty acids into prostaglandin H2 (PGH2) through a two-step process involving cyclooxygenase and peroxidase activities. nih.govwikipedia.org COX-1 is generally constitutively expressed and involved in maintaining normal physiological functions, while COX-2 is often inducible and upregulated during inflammation and other pathological conditions. nih.govresearchgate.nettaylorandfrancis.com PGH2 then serves as a substrate for various tissue-specific synthases that isomerize it into different prostaglandins, such as PGE2, PGI2, PGD2, PGF2α, and thromboxane (B8750289) A2. nih.govbio-rad.com
Prostaglandin E1 (PGE1) is specifically synthesized from dihomo-γ-linolenic acid (DGLA). wikipedia.orgdrugbank.commdpi.com DGLA is a 20-carbon omega-6 fatty acid (20:3, ω-6) that is an elongation product of γ-linolenic acid (GLA). wikipedia.orgdrugbank.comlipidmaps.org GLA, in turn, is a desaturation product of linoleic acid. wikipedia.org Both COX-1 and COX-2 can metabolize DGLA to produce 1-series prostaglandins, including PGE1. wikipedia.orglipidmaps.orgcaymanchem.com This enzymatic conversion of DGLA by cyclooxygenases is a key step in the natural production of PGE1. caymanchem.comarvojournals.orgsigmaaldrich.com
Synthetic Methodologies for Dpt-Prostaglandin E1
Dpt-prostaglandin E1 (11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1) is a synthetic compound, and its production relies on controlled chemical synthesis routes rather than enzymatic biosynthesis. Various synthetic strategies have been developed for prostaglandins and their analogs, including asymmetric synthesis approaches to ensure the correct stereochemistry. researchgate.netoup.comacs.org
Asymmetric synthesis is crucial for the synthesis of prostaglandins and their analogs like Dpt-prostaglandin E1 due to the presence of multiple stereocenters in the molecule. researchgate.netresearchgate.net These approaches aim to control the formation of specific enantiomers and diastereomers. One method described for the synthesis of PGE1, which can be adapted for analogs, involves asymmetric Michael addition to establish key stereocenters. researchgate.netresearchgate.netresearchgate.net Other asymmetric approaches to prostaglandins have utilized strategies such as asymmetric [3+2] cycloaddition reactions catalyzed by organocatalysts and asymmetric Suzuki-Miyaura coupling reactions. oup.comacs.org
A pivotal step in some synthetic routes to prostaglandins, including those potentially adaptable for Dpt-prostaglandin E1, is the asymmetric Michael addition. researchgate.netresearchgate.netresearchgate.net This reaction is used to construct the cyclopentane (B165970) core and establish the correct stereochemistry at positions equivalent to C8 and C12 in the prostaglandin skeleton. researchgate.net For instance, a Michael addition between a protected cyclopentenone and a vinylstannane, mediated by reagents like n-butyllithium, has been employed to build the prostaglandin framework. Chiral cuprates, such as (R,R)-tartrate-derived cuprates, have been used in asymmetric Michael additions to achieve high enantioselectivity in prostaglandin synthesis. Other key steps in prostaglandin synthesis methodologies include Wittig reactions or Wittig-Horner reactions to form specific double bonds in the side chains. researchgate.net
Achieving the correct stereochemistry at the multiple chiral centers is paramount in prostaglandin synthesis. Asymmetric reactions, such as the asymmetric Michael addition mentioned above, are central to this control. researchgate.netresearchgate.netresearchgate.net Protecting groups are extensively used throughout the synthesis to selectively functionalize the molecule and prevent unwanted side reactions at sensitive positions, particularly hydroxyl and carboxyl groups. researchgate.net Common protecting groups for hydroxyl functions in prostaglandin synthesis include silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. researchgate.netresearchgate.net These groups are introduced and removed at specific stages of the synthesis using appropriate reagents. For example, SEM protection can be carried out in the presence of lithium carbonate and 4-(dimethylamino)pyridine (DMAP), while deprotection can be achieved using magnesium bromide. researchgate.netresearchgate.net The strategic selection and removal of these protecting groups are critical for the successful synthesis of Dpt-prostaglandin E1 with the desired stereochemistry.
Natural Occurrence and Discovery in Non-Mammalian Systems
Comprehensive data on the natural occurrence and discovery of Dpt-Prostaglandin E1 in non-mammalian systems were not found in the conducted search.
Identification in Invertebrate Secretions (e.g., Leech Saliva)
Research on the composition of invertebrate secretions, such as leech saliva, has identified the presence of various pharmacologically active compounds. Notably, Prostaglandin E1 (PGE1) has been identified in the saliva of the forest leech Haemadipsa sylvestris nih.govfrontiersin.orgresearchgate.net. This discovery was significant as it marked the first report of PGE1 in an invertebrate, expanding the known natural sources of this prostaglandin nih.govfrontiersin.org. However, the identification of Dpt-Prostaglandin E1 specifically in leech saliva or other invertebrate secretions was not indicated in the search results.
Tissue Distribution in Natural Sources
Based on the available search results, information regarding the tissue distribution of Dpt-Prostaglandin E1 in natural sources is not available. Studies investigating tissue distribution in non-mammalian organisms, such as the forest leech, have focused on compounds like Prostaglandin E1, which was found to be primarily distributed in the head, particularly the salivary gland, of H. sylvestris nih.govfrontiersin.orgresearchgate.net. The concentration of PGE1 in the head was reported to be significantly higher compared to other tissues like the coelom and posterior sucker nih.gov. However, such distribution data for Dpt-Prostaglandin E1 in any natural source were not found.
Molecular Mechanisms of Action of Dpt Prostaglandin E1
Prostanoid Receptor Interactions
PGE1 mediates its effects primarily through interactions with the E-prostanoid (EP) family of receptors and, to a lesser extent, the prostacyclin (IP) receptor. wikipedia.orgwikipedia.orgdrugbank.com The diversity of PGE1 actions is a direct result of its ability to bind to multiple receptor subtypes that are coupled to different intracellular signaling pathways. scispace.com
E-Prostanoid (EP) Receptor Subtypes (EP1, EP2, EP3, EP4)
The primary targets for PGE1 are the four subtypes of the prostaglandin (B15479496) E2 receptor: EP1, EP2, EP3, and EP4. wikipedia.orgmdpi.com While prostaglandin E2 (PGE2) is the principal endogenous ligand for these receptors, PGE1 binds to them with comparable high affinity, initiating a variety of cellular responses. wikipedia.orgnih.govnih.gov
Each EP receptor subtype is characteristically linked to a specific class of G-proteins, which dictates the initial intracellular response upon agonist binding. nih.govbiorxiv.org
EP1 Receptor: This receptor subtype is coupled to Gq/11 proteins. mdpi.combiorxiv.orgsigmaaldrich.com Activation of the EP1 receptor by PGE1 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade leads to an increase in the concentration of intracellular calcium ([Ca2+]i). mdpi.comnih.gov
EP2 Receptor: The EP2 receptor is coupled to Gs proteins. mdpi.combiorxiv.orgucl.ac.uk PGE1 binding to EP2 activates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). drugbank.commdpi.com The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). mdpi.comnih.gov
EP3 Receptor: The EP3 receptor is unique due to its ability to couple to multiple G-proteins, primarily through the expression of different splice variants. ucl.ac.uknih.gov Most commonly, it couples to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. guidetopharmacology.orgnih.govguidetopharmacology.org However, certain isoforms can also couple to Gs or Gq proteins. ucl.ac.uknih.gov
EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs proteins, and its activation by PGE1 leads to an increase in intracellular cAMP via adenylyl cyclase stimulation. mdpi.combiorxiv.orgmdpi.com In addition to the cAMP pathway, EP4 can also mediate signaling through the phosphatidylinositol 3-kinase (PI3K) pathway. biorxiv.org
| Receptor | G-Protein Coupled | Primary Signaling Pathway |
| EP1 | Gq/11 | ↑ Phospholipase C (PLC), ↑ Intracellular Ca2+ |
| EP2 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP |
| EP3 | Gi (predominantly), Gs, Gq/11 | ↓ Adenylyl Cyclase, ↓ cAMP (or other pathways depending on isoform) |
| EP4 | Gs | ↑ Adenylyl Cyclase, ↑ cAMP; PI3K activation |
PGE1 exhibits a broad affinity profile across the EP receptor subtypes, binding with high affinity that is often comparable to that of PGE2. wikipedia.org This lack of high selectivity for a single subtype contributes to its diverse physiological effects. Studies on cloned mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells have provided specific ligand binding affinities.
| Receptor Subtype | PGE1 Binding Affinity (Ki, nM) |
| EP1 | 36 |
| EP2 | 23 |
| EP3 | 1.5 |
| EP4 | 13 |
| Data from Kiriyama et al., 1997, for mouse prostanoid receptors. drugbank.com |
As shown in the table, PGE1 demonstrates the highest affinity for the EP3 receptor subtype in this specific study, followed by the EP4, EP2, and EP1 receptors. drugbank.com
The functional complexity of the EP3 receptor is largely due to the existence of multiple isoforms generated by alternative mRNA splicing of its C-terminal tail. nih.govguidetopharmacology.org In humans, at least eight distinct isoforms have been identified (EP3-1 through EP3-8). wikipedia.org These isoforms are identical in their ligand-binding and transmembrane domains but differ in their intracellular C-terminal tails, which is the region responsible for G-protein coupling. nih.govnih.gov
This structural variation allows different EP3 isoforms to couple with different G-proteins, leading to functional divergence. nih.gov For instance, some isoforms couple to Gi to inhibit adenylyl cyclase, while others may couple to Gs to stimulate it, or to Gq to activate the PLC pathway. ucl.ac.uknih.gov Studies on stably expressed human EP3 isoforms (EP3I-EP3IV) showed that while EP3I and EP3II mediated agonist-dependent inhibition of adenylyl cyclase, isoforms EP3III and EP3IV exhibited marked constitutive activity, inhibiting the enzyme even in the absence of an agonist. nih.gov This differential coupling enables PGE1 to elicit opposing or distinct cellular responses within different tissues depending on the specific EP3 isoform expressed. nih.gov
Intracellular Signaling Cascades
The binding of PGE1 to its cognate receptors initiates a cascade of intracellular events that transduce the extracellular signal into a cellular response. The primary cascades activated by PGE1 are the adenylyl cyclase/cAMP and phospholipase C/Ca2+ pathways.
cAMP/PKA Pathway: This is a major signaling pathway for PGE1. nih.gov Through activation of EP2, EP4, and IP receptors, PGE1 stimulates adenylyl cyclase via the Gs alpha subunit, leading to a rise in intracellular cAMP. ucl.ac.ukmdpi.com cAMP then binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. nih.gov The freed catalytic subunits of PKA then phosphorylate various downstream target proteins on serine and threonine residues, modulating their activity and leading to cellular responses such as smooth muscle relaxation. nih.govnih.gov Conversely, PGE1 binding to Gi-coupled EP3 receptor isoforms inhibits adenylyl cyclase, thereby reducing cAMP levels and antagonizing the effects of Gs-coupled receptor activation. nih.gov
PLC/Ca2+ Pathway: Activation of the EP1 receptor (and certain Gq-coupled EP3 isoforms) by PGE1 initiates signaling through the Phospholipase C (PLC) pathway. mdpi.comnih.gov Activated PLC cleaves PIP2 into IP3 and DAG. nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.gov The resulting increase in intracellular Ca2+, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to cellular responses such as smooth muscle contraction. nih.gov
Other Signaling Pathways: Research suggests PGE1 can modulate other signaling pathways. For example, PGE1 has been shown to ameliorate angiotensin II-induced cardiac hypertrophy through an EP3 receptor-mediated mechanism that involves the upregulation of Netrin-1 and subsequent inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Furthermore, the vasodilatory effects of PGE1 have been linked to the activation of ATP-sensitive potassium (KATP) channels in a PKA-dependent manner. nih.gov
Cyclic Adenosine Monophosphate (cAMP) Modulation
Prostaglandin E1 is a significant modulator of intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov Its interaction with specific E-type prostanoid (EP) receptors, particularly the EP2 and EP4 subtypes, activates Gs proteins, which in turn stimulate adenylate cyclase. nih.govru.nl This leads to an intracellular accumulation of cAMP. nih.govmdpi.com Research has shown that PGE1 can induce a rapid and dose-dependent elevation of cyclic AMP in various cell types, including human megakaryocyte leukemia cells and trigeminal ganglion neurons. mdpi.comnih.govaacrjournals.org This increase in cAMP is a pivotal event, serving as a second messenger that mediates a broad range of cellular responses to PGE1. nih.govresearchgate.net Conversely, some studies indicate that under certain conditions, such as in parietal cells, PGE1 can inhibit histamine-stimulated acid secretion by decreasing intracellular cAMP. nih.gov The specific effect on cAMP levels is often dependent on the receptor subtype expressed in the target cell.
Protein Kinase A (PKA) Activation
Regulation of Intracellular Calcium Levels
Prostaglandin E1 influences intracellular free calcium concentrations ([Ca2+]i). Studies in human megakaryocyte leukemia cells have demonstrated that PGE1 causes a rapid and dose-dependent increase in [Ca2+]i. nih.govaacrjournals.org This elevation is attributed to two main processes: an influx of calcium from the extracellular environment and the mobilization of calcium from intracellular stores. nih.govaacrjournals.org The contribution from extracellular influx is estimated to be around 25% of the total increase. nih.govaacrjournals.org The signaling pathway leading to this calcium mobilization is complex and can be linked to G protein participation. nih.gov Interestingly, the activation of protein kinase C (PKC) can inhibit the PGE1-induced elevation of [Ca2+]i, suggesting a point of cross-talk between different signaling pathways. nih.govaacrjournals.org
Phosphorylation and Ubiquitination Pathways (e.g., GLI2 Degradation)
A significant mechanism of action for Prostaglandin E1 involves the regulation of protein stability through phosphorylation and ubiquitination, notably impacting the Hedgehog (HH) signaling pathway. PGE1 acts as a potent antagonist of GLI2, a key transcriptional mediator in the HH pathway. nih.govaacrjournals.org Mechanistically, PGE1 binds to the EP4 receptor, enhancing cAMP-PKA activity. nih.govaacrjournals.org The activated PKA then phosphorylates GLI2. nih.govaacrjournals.org This phosphorylation event primes the GLI2 protein for ubiquitination, a process where ubiquitin molecules are attached to the target protein, marking it for degradation by the proteasome. nih.govaacrjournals.orgnih.gov This PGE1-induced, phosphorylation-dependent ubiquitination and subsequent degradation of GLI2 effectively inhibits the Hedgehog signaling pathway. nih.govaacrjournals.org
| Pathway Component | Effect of PGE1 | Research Finding |
| cAMP-PKA activity | Enhanced | PGE1, through the EP4 receptor, increases cAMP levels, leading to heightened PKA activity. nih.govaacrjournals.org |
| GLI2 Phosphorylation | Increased | Activated PKA directly phosphorylates the GLI2 protein. nih.govaacrjournals.org |
| GLI2 Ubiquitination | Increased | Phosphorylated GLI2 is recognized by the ubiquitination machinery, leading to its polyubiquitination. nih.govaacrjournals.org |
| GLI2 Protein Level | Decreased | Ubiquitination targets GLI2 for degradation by the proteasome, reducing its overall protein level and inhibiting HH signaling. nih.govaacrjournals.org |
Adenylate Cyclase Activation
The activation of adenylate cyclase is a primary step in the molecular mechanism of Prostaglandin E1. The binding of PGE1 to its Gs protein-coupled receptors, such as EP2 and EP4, initiates this process. nih.govnih.govnih.gov This interaction triggers a conformational change in the receptor, leading to the activation of the associated Gs protein, which subsequently stimulates adenylate cyclase activity. nih.gov This enzyme then catalyzes the conversion of ATP to cAMP, thereby increasing the intracellular concentration of this second messenger. nih.govmdpi.com The activation of adenylate cyclase by PGE1 is a rapid and highly specific process, directly proportional to the binding of PGE1 to its membrane receptors. nih.gov
Phospholipase C Modulation
While the primary signaling pathway for certain PGE1 receptors involves adenylate cyclase, there is also evidence of interaction with the Phospholipase C (PLC) pathway. nih.gov Some prostaglandin receptors, such as EP1, are coupled to Gq proteins, which activate PLC. wikipedia.orggenecards.org This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mediate intracellular calcium release and protein kinase C activation, respectively. Research in human erythroleukemia cells has shown a direct relationship between PGE1-stimulated intracellular calcium mobilization and the activation of phospholipase D (PLD), a process that was blocked by a putative PLC inhibitor, suggesting an upstream role for PLC in this response. nih.gov
Gene and Protein Expression Regulation
| Gene/Protein | Cell/Tissue Type | Effect of PGE1 |
| Fas and Caspase-3 | Rat Myocardium | Decreased expression (reversal of diet-induced increase). nih.gov |
| Plasminogen Activator Inhibitor-1 (PAI-1) | Human Synovial Fibroblasts | Inhibited mRNA expression and secretion. nih.gov |
| Ryanodine Receptor 2 (RyR2) | Rat Myocardium | Increased mRNA expression (reversal of diet-induced decrease). nih.gov |
| DNA Replication-Related Genes | Swiss 3T3 Cells | Enhanced initiation of DNA synthesis (synergistically). nih.gov |
Transcription Factor Modulation (e.g., GLI2 in Hedgehog Pathway)
Dpt-prostaglandin E1 has been identified as a potent antagonist of the Glioma-associated oncogene homolog 2 (GLI2), a key transcriptional mediator of the Hedgehog (HH) signaling pathway. nih.gov Aberrant activation of the HH pathway is implicated in the progression of various cancers, and resistance to standard therapies can occur through the amplification of GLI2. nih.gov
Research has shown that Dpt-prostaglandin E1 can overcome this resistance mechanism. nih.gov The mechanism of action involves binding to the EP4 receptor, which is localized to the primary cilium, a critical organelle for HH signal transduction. nih.gov This binding event enhances the activity of cyclic AMP-dependent protein kinase A (cAMP-PKA). nih.gov Activated PKA then phosphorylates GLI2, marking it for degradation through the ubiquitination pathway. nih.gov This leads to a reduction in the accumulation of GLI2 within the primary cilium, thereby inhibiting HH signaling. nih.govpnas.org This targeted degradation of GLI2 presents a significant antitumor effect in models of drug-refractory cancers characterized by GLI2 amplification. pnas.org
Expression of Pro-Angiogenic Factors (e.g., Vascular Endothelial Growth Factor)
Dpt-prostaglandin E1 plays a significant role in promoting angiogenesis, the formation of new blood vessels, by stimulating the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). consensus.appnih.gov This effect is crucial in processes such as tissue repair and bone formation. nih.gov
Studies have demonstrated that Dpt-prostaglandin E1 can significantly increase the production of VEGF-1 in specific cell types. In cultured human adult cardiac myocytes, treatment with Dpt-prostaglandin E1 resulted in up to a three-fold increase in VEGF-1 production, an effect confirmed at the mRNA level. consensus.app This induction was shown to be dependent on the cAMP-protein kinase A pathway, as it could be blocked by a PKA inhibitor. consensus.app Conversely, the same study found no effect of Dpt-prostaglandin E1 on VEGF-1 production in human adult cardiac fibroblasts, indicating a cell-specific regulation. consensus.app Similarly, in rat osteoblastic cells, Dpt-prostaglandin E1 was found to increase VEGF mRNA and protein levels, a process also mediated by cAMP. nih.gov Research in animal models of coronary heart disease further supports these findings, where Dpt-prostaglandin E1 administration reversed the pathological increase in VEGF expression in the myocardium. researchgate.net
Table 1: Effect of Dpt-Prostaglandin E1 on VEGF Expression
| Cell/Tissue Type | Effect on VEGF | Mediating Pathway | Reference |
|---|---|---|---|
| Human Adult Cardiac Myocytes | Up to 3-fold increase in VEGF-1 production | cAMP-dependent protein kinase A | consensus.app |
| Rat Calvaria-derived Osteoblasts | Increased VEGF mRNA and protein levels | cAMP | nih.gov |
| Rat Myocardium (in vivo CHD model) | Reversed increased VEGF mRNA expression | Not specified | researchgate.net |
| Human Adult Cardiac Fibroblasts | No effect on VEGF-1 production | N/A | consensus.app |
Regulation of Inflammatory Mediators (e.g., Nuclear Factor-κB)
Dpt-prostaglandin E1 demonstrates anti-inflammatory properties by modulating key inflammatory signaling pathways, including the one orchestrated by Nuclear Factor-κB (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, such as those for adhesion molecules and cytokines.
In the context of vascular inflammation, tumor necrosis factor-alpha (TNF-α) is a potent stimulus that activates NF-κB in endothelial cells. This activation leads to the upregulation of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin, which promotes the adhesion of monocytes to the endothelium, a key step in the inflammatory process. nih.gov Research on human umbilical vein endothelial cells (HUVECs) has shown that pretreatment with Dpt-prostaglandin E1 can suppress TNF-α-induced NF-κB activation. nih.gov This inhibition of NF-κB subsequently reduces the expression of these adhesion molecules and decreases the adhesion between endothelial cells and monocytes. nih.gov The mechanism is believed to be closely related to the inhibition of reactive oxygen species (ROS) production, which is a known activator of the NF-κB pathway. nih.govmdpi.com
Table 2: Effect of Dpt-Prostaglandin E1 on NF-κB Mediated Inflammation
| Cell Type | Stimulus | Effect of Dpt-Prostaglandin E1 | Downstream Consequences | Reference |
|---|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-alpha (TNF-α) | Suppressed NF-κB activation | Reduced expression of VCAM-1, ICAM-1, E-selectin; Decreased monocyte adhesion | nih.gov |
Modulation of Apoptotic Proteins (e.g., Fas, Caspase-3)
Dpt-prostaglandin E1 exerts protective effects in cardiovascular contexts by modulating the expression of key proteins involved in apoptosis, or programmed cell death. The Fas receptor (Fas) and Caspase-3 are central components of the apoptotic machinery, where Fas activation can trigger a cascade leading to the activation of executioner caspases like Caspase-3. researchgate.net
In a study using a rat model of coronary heart disease induced by a hypercholesterolemic diet, a marked increase in the expression levels of both Fas and Caspase-3 protein and mRNA was observed in the myocardium. researchgate.net This upregulation of pro-apoptotic proteins is indicative of increased cell death contributing to the pathology of the disease. The administration of Dpt-prostaglandin E1 over a period of 14 weeks was found to significantly reverse these increases, bringing the expression of Fas and Caspase-3 back towards normal levels. researchgate.net These findings suggest that a significant mechanism behind the cardioprotective effects of Dpt-prostaglandin E1 is its ability to restrain the excessive activation and expression of pro-apoptotic proteins like Fas and Caspase-3. researchgate.net
Table 3: Effect of Dpt-Prostaglandin E1 on Apoptotic Proteins in a Rat Model of Coronary Heart Disease
| Protein | Effect of Disease State (Hypercholesterolemic Diet) | Effect of Dpt-Prostaglandin E1 Treatment | Reference |
|---|---|---|---|
| Fas (protein and mRNA) | Markedly increased expression | Significantly reversed the increase | researchgate.net |
| Caspase-3 (protein and mRNA) | Markedly increased expression | Significantly reversed the increase | researchgate.net |
Ion Channel Modulation (e.g., Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels, HCN2)
Dpt-prostaglandin E1 can directly modulate the activity of ion channels, which plays a critical role in regulating neuronal excitability and pain signaling. mdpi.com A key target of Dpt-prostaglandin E1 is the Hyperpolarization-Activated Cyclic Nucleotide-gated channel 2 (HCN2). These channels are involved in setting the resting membrane potential and controlling rhythmic firing in neurons. mdpi.commdpi.com
Research has demonstrated that Dpt-prostaglandin E1 facilitates the activity of HCN2 channels in trigeminal ganglion neurons, which are involved in orofacial pain. mdpi.commdpi.com This facilitation enhances the excitability of these neurons, contributing to mechanical allodynia (pain from a stimulus that does not normally provoke pain). mdpi.com The molecular mechanism involves Dpt-prostaglandin E1 binding to the EP2 receptor, which in turn activates adenylyl cyclase and increases the intracellular concentration of cAMP. mdpi.commdpi.com Since HCN channels are directly gated by cyclic nucleotides, this increase in cAMP leads to an enhanced inward current (Ih) through the HCN2 channels. mdpi.commdpi.com In one study, 100 nM of Dpt-prostaglandin E1 increased the Ih current by 135.3 ± 4.8%, with a median effective dose (ED50) of 29.3 nM. mdpi.com
Table 4: Effect of Dpt-Prostaglandin E1 on HCN2 Channels
| Target Channel | Cell Type | Mechanism | Functional Outcome | Reference |
|---|---|---|---|---|
| HCN2 | Trigeminal Ganglion Neurons | Activation of EP2 receptor → Adenylyl Cyclase activation → Increased intracellular cAMP → Facilitation of Ih current | Enhanced neuronal excitability; Mechanical allodynia | mdpi.commdpi.com |
Cellular and Subcellular Pharmacology of Dpt Prostaglandin E1
Effects on Smooth Muscle Contractility and Relaxation
Prostaglandin (B15479496) E1 (PGE1) is known to induce vascular smooth muscle relaxation, leading to vasodilation amboss.commedchemexpress.comvascularnews.com. This effect contributes to increased peripheral blood flow tebubio.comvascularnews.com. PGE1 generally causes vasodilation in the systemic and pulmonary circulation at the level of arterioles and precapillary sphincters or muscular arteries wikilectures.eu. It relaxes the smooth muscle of the corpus cavernosum tebubio.comwikilectures.eu. The mechanism involves binding to PGE receptors, which results in the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels tebubio.com. This increase in cAMP is a key intracellular signaling event that mediates smooth muscle relaxation tebubio.com. PGE1 can interact with various prostaglandin receptors, including EP1-4 and IP receptors . EP2, EP4, DP, and IP subtypes are known to induce smooth muscle relaxation and vasodilatory effects koreamed.org.
Regulation of Cellular Proliferation in Various Cell Types
The effects of PGE1 on cellular proliferation vary depending on the cell type. In human diabetic fibroblasts, PGE1 has been shown to stimulate cell proliferation in a dose-dependent manner jwmr.orgjwmr.org. This finding is relevant to wound healing in diabetic patients, where impaired fibroblast function is a factor jwmr.orgjwmr.org. However, the effect of PGE1 on cell proliferation can be controversial, and its direct impact on wound healing cells requires further study jwmr.org.
In contrast, PGE1 has been observed to reduce the proliferation of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner, particularly in the presence of VEGF medchemexpress.com. At concentrations ranging from 1 nM to 10 µM, PGE1 reduced HUVEC proliferation, showing an IC50 of 400 nM medchemexpress.com.
Studies on osteoblastic MC3T3-E1 cells suggest that PGE1 stimulates differentiation rather than proliferation in these cells, primarily through the stimulation of adenylate cyclase nih.gov.
PGE1 has also been linked to inhibiting drug-resistant tumor growth in medulloblastoma models by inhibiting GLI2 amplification via EP4 receptor activation, which enhances cAMP levels .
Modulation of Extracellular Matrix Components
The extracellular matrix (ECM), particularly collagen, plays a crucial role in tissue structure and remodeling researchgate.netphysiology.orgfortunejournals.com. PGE1 has been shown to influence the components of the ECM, specifically collagen synthesis and degradation.
Collagen Synthesis and Degradation
PGE1 has an inhibitory effect on collagen production. Studies in human fetal lung fibroblasts demonstrated that PGE1 reduced net collagen production by lowering the rate of synthesis and increasing intracellular degradation nih.gov. While both mechanisms contribute, the decrease in synthesis appears to be more significant than the increase in degradation nih.gov.
In human dermal fibroblasts, lipo-PGE1 (a lipid emulsion of PGE1) has been shown to suppress collagen production ewha.ac.kr. This suppression involves the ERK/Ets-1 signaling pathway ewha.ac.kr. Dysregulation of collagen production is implicated in fibrotic disorders and impaired wound healing ewha.ac.kr.
Data from a study on human diabetic fibroblasts indicated that while PGE1 stimulated cell proliferation, it suppressed collagen synthesis, although the decrease in synthesis was not always statistically significant across all tested concentrations jwmr.orgjwmr.org.
| PGE1 Concentration | Net Collagen Production (% of control) | Percentage Degradation (% of control) |
| 0.25 µg/ml | ~50% | Not significantly increased initially |
| 4 µg/ml | Not specified at this concentration | 33% (from 15% control) |
Data derived from research on human fetal lung fibroblasts nih.gov.
Anti-Aggregatory Effects on Platelets
PGE1 is a potent inhibitor of platelet aggregation tebubio.commedchemexpress.comvascularnews.comfrontiersin.orginterscienceinstitute.comaustinpublishinggroup.com. This anti-aggregatory effect is mediated by its interaction with prostaglandin receptors on platelets, particularly the IP receptor austinpublishinggroup.comnih.gov. Binding to the IP receptor stimulates adenylate cyclase activity, leading to an increase in intracellular cAMP levels interscienceinstitute.comnih.gov. Elevated cAMP inhibits phospholipase C activation and reduces intracellular calcium mobilization, thereby antagonizing the effects of agonists like ADP and inhibiting platelet aggregation interscienceinstitute.comnih.gov.
Studies have shown that PGE1 efficiently inhibits platelet aggregation induced by ADP in a dose-dependent manner frontiersin.orgresearchgate.net. For instance, in vitro studies using forest leech saliva (which contains PGE1), an IC50 of 21.81 ± 2.24 nM was reported for the inhibition of ADP-induced platelet aggregation frontiersin.orgresearchgate.net. The inhibitory potency of PGE1 on human platelet aggregation has been reported to be less than that of prostacyclin (PGI2) but higher than that of PGD2 austinpublishinggroup.com.
The presence of PGE1 in platelet function assays, such as the VerifyNow P2Y12 assay, is specifically included to suppress P2Y1 induced platelet aggregation nih.govtandfonline.com. The addition of PGE1 has been shown to reduce platelet reactivity tandfonline.com.
Influence on Vascular Permeability
PGE1 has been shown to influence vascular permeability. Studies have indicated that PGE1 can increase vascular permeability frontiersin.orgresearchgate.net. In experiments, PGE1 significantly promoted vascular permeability in a concentration-dependent manner frontiersin.orgresearchgate.net. For example, at concentrations of 10, 100 nM, and 1 µM, PGE1 increased vascular permeability by 1.18, 5.8, and 9.2 times, respectively, compared to a control frontiersin.orgresearchgate.net.
This effect on vascular permeability, along with its vasodilatory and anti-hemostatic properties, is hypothesized to play a role in facilitating blood feeding in organisms like the forest leech, which produces PGE1 in its salivary gland frontiersin.orgresearchgate.net.
Conversely, some research suggests that PGE1 may have protective effects related to vascular permeability in certain pathological contexts. In diabetic rats, PGE1 treatment was associated with a decrease in vascular permeability in the peripheral nerve, suggesting a potential benefit in improving diabetic peripheral neuropathy by preventing vascular permeability changes nih.gov.
The increase in vascular permeability is also implicated in conditions like ovarian hyperstimulation syndrome (OHSS), where vasoactive substances like VEGF increase permeability, leading to fluid shifts openaccesspub.org. While Misoprostol, a PGE1 analog, has been used in the management of OHSS, its role in directly modulating the increased permeability in this context requires further investigation openaccesspub.org.
| PGE1 Concentration | Increase in Vascular Permeability (vs. control) |
| 10 nM | 1.18 times |
| 100 nM | 5.8 times |
| 1 µM | 9.2 times |
Data derived from studies on skin vascular permeability frontiersin.orgresearchgate.net.
Modulation of Cellular Apoptosis and Survival Pathways
Research indicates that Prostaglandin E1 (PGE1) plays a role in modulating cellular apoptosis and promoting cell survival in various cell types and experimental models. Studies have shown that PGE1 can protect against apoptosis induced by different stimuli. For instance, PGE1 treatment attenuated post-cardiac arrest myocardial dysfunction and improved survival rates in a rat model, a benefit partially attributed to the inhibition of mitochondria-mediated cardiomyocyte apoptosis spandidos-publications.com. This protective effect possibly involves the GSK3β pathway spandidos-publications.com.
In the context of ischemia-reperfusion injury, PGE1 has demonstrated protective effects by increasing cell survival and resistance to apoptosis. Studies on liver sinusoidal endothelial cells showed that PGE1 treatment enhanced their survival and resistance to apoptosis during hypoxia-reperfusion injury by suppressing nitric oxide (NO) production and matrix metalloproteinase (MMP) release portlandpress.com. Furthermore, in a rat model of hepatic ischemia-reperfusion, PGE1 protected hepatocytes against endoplasmic reticulum (ER) stress-induced apoptosis nih.gov. This hepatoprotective effect was mediated via a Protein Kinase A (PKA)-dependent induction of Glucose-Regulated Protein 78 (GRP78) expression nih.gov. Pretreatment with PGE1 protected against thapsigargin-induced apoptosis in human hepatic cell lines, enhancing the expression of CHOP, GRP78, and spliced X box-binding protein 1 at early time points (6 hours) but attenuating their expression after 24 hours nih.gov. PGE1 alone also induced the expression of GRP78 nih.gov.
PGE1's anti-apoptotic effects have also been observed in cardiomyocytes subjected to hypoxia-reperfusion conditions. Studies have reported that PGE1 treatment decreased the total number of cardiomyocytes lost in a hypoxia-reperfusion group compared to a group pretreated with PGE1, suggesting a mechanism involving a decrease in Bax expression and an increase in Bcl-2 expression portlandpress.com. Caspase 3, downstream of Bcl-2 and Bax, is a critical protease for apoptosis, and inhibition of apoptosis by PGE1 in injured cells involved the inactivation of cleaved-caspase-3 portlandpress.com. This suggests that PGE1 inhibits apoptosis in cardiomyocytes, at least in part, via a cleaved-caspase-3 dependent pathway portlandpress.com. Additionally, PGE1 significantly diminished cell cytotoxicity and apoptosis induced by hypoxia-reperfusion, decreasing the expression of inflammatory factors such as IL-2, IL-6, P-p65, and TNF-α, which are associated with anti-inflammatory and anti-apoptotic effects portlandpress.com.
In a rat model of cerebral ischemia, a mixture including PGE1 significantly upregulated cytoprotective proteins such as HSP70, GRP78, HSP60, and Bcl-2, while decreasing p53 expression, suggesting a role in protecting neurons against ischemia-induced injury by antagonizing apoptotic and necrotic cell death calis.edu.cn. PGE1 has also been reported to decrease apoptosis in animal models of myocardial infarction and coronary microembolization spandidos-publications.com.
While some studies suggest PGE1 stimulates cell proliferation in certain contexts, such as human diabetic fibroblasts, it has also been shown to suppress collagen synthesis in these cells jwmr.org. The effect of PGE1 on cell proliferation can be controversial and appears to be cell-type dependent, potentially related to the induction of intracellular cAMP accumulation jwmr.org.
Key findings regarding PGE1's modulation of apoptosis and survival pathways are summarized below:
| Cell Type/Model | Condition | Observed Effect on Apoptosis/Survival | Proposed Mechanism(s) | Source |
| Cardiomyocytes (Rat model) | Post-cardiac arrest | Attenuated apoptosis, improved survival | Inhibition of mitochondria-mediated apoptosis, possible involvement of GSK3β pathway | spandidos-publications.com |
| Liver Sinusoidal Endothelial Cells | Hypoxia-Reperfusion | Increased survival, resistance to apoptosis | Suppression of NO production and MMP release | portlandpress.com |
| Hepatocytes (Human cell lines) | ER stress-induced apoptosis | Protected against apoptosis | PKA-dependent induction of GRP78 expression | nih.gov |
| Cardiomyocytes (Rat H9c2 cells) | Hypoxia-Reperfusion | Diminished cytotoxicity and apoptosis | Decrease in Bax, increase in Bcl-2, inactivation of cleaved-caspase-3, decreased inflammatory factors (IL-2, IL-6, P-p65, TNF-α) | portlandpress.com |
| Neurons (Rat cerebral ischemia) | Ischemia-induced injury | Upregulated HSP70, GRP78, HSP60, Bcl-2; decreased p53 (in combination with Lithium) | Antagonizing apoptotic and necrotic cell death | calis.edu.cn |
| Diabetic Fibroblasts (Human) | In vitro | Stimulated proliferation, suppressed collagen synthesis (proliferation effect controversial/cell-type dependent) | Potential relation to intracellular cAMP accumulation | jwmr.org |
Immune Cell Modulation (e.g., Monocyte Adhesion)
Prostaglandin E1 (PGE1) has demonstrated immunomodulatory effects, particularly concerning the function and adhesion of immune cells like monocytes. Several studies have confirmed that PGE1 decreases the adhesion of monocytes frontiersin.org. One mechanism identified is the reduction of vascular cell adhesion molecule-1 (VCAM-1) expression frontiersin.orginfona.pl. In patients with peripheral arterial obstructive disease (PAOD), parenteral administration of PGE1 was reported to reduce plasma concentrations of soluble VCAM-1 infona.pl.
PGE1 also influences monocyte adhesion by down-modulating the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells nih.govnih.gov. In a study investigating hepatic ischemia-reperfusion injury in rats, PGE1 administration significantly decreased hepatic injury and leukostasis in the reperfused liver, which was attributed to the reduction of leukocyte-endothelial cell adhesion via down-modulation of ICAM-1 expression on the endothelium nih.gov. Similarly, PGE1 suppressed TNF alpha-induced T-cell adhesion to endothelial cells by selectively inhibiting the upregulation of ICAM-1 on endothelial cells nih.gov. This effect was dose-dependent nih.gov.
Beyond adhesion molecules, PGE1 can influence chemokine levels that affect monocyte activity. Intravenous administration of PGE1 resulted in a significant decrease in monocyte chemoattractant protein-1 (MCP-1) levels in patients with PAOD infona.pl. Elevated serum MCP-1 levels are indicative of monocyte activation in the pathogenesis of PAOD infona.pl. The reduction in circulating MCP-1 levels by PGE1 might contribute to suppressing the development of atherosclerotic lesions by inhibiting MCP-1-induced activation of monocytes/macrophages infona.pl. Studies suggest that PGE1 may directly inhibit MCP-1 expression in macrophages, partly through an increase in intracellular cyclic adenosine monophosphate (cAMP) concentration infona.pl.
PGE1 can also impact other aspects of immune cell function. It has been shown to inhibit NF-κB activation and reactive oxygen species production, contributing to the suppression of vascular inflammation frontiersin.org. In an in vitro model of acute rejection using human mixed lymphocyte reaction, PGE1 inhibited the expression of adhesion molecules (ICAM-1, B7.1, B7.2, CD40, and CD40 ligand) on monocytes, as well as the production of interferon-gamma and IL-12 and proliferation of T-cells in the presence of IL-18 nih.gov. These immune regulatory effects of PGE1 are dependent on the stimulation of IP/EP2/EP4 receptors nih.gov.
However, some studies suggest species-dependent differences in the effects of prostaglandins (B1171923) on monocyte/macrophage function. For example, while prostaglandins of the E series can suppress murine macrophage Ia antigen expression, they have shown little effect on the expression of Ia antigen by human monocytes and macrophages umich.edu. Additionally, PGE1 at various concentrations did not inhibit the ability of human monocytes to present antigen to autologous lymphocytes in one study umich.edu.
Key findings regarding PGE1's modulation of immune cells, particularly monocyte adhesion, are summarized below:
| Immune Cell/Process | Observed Effect of PGE1 | Proposed Mechanism(s) | Source |
| Monocyte Adhesion | Decreased adhesion to endothelial cells | Reduction of VCAM-1 expression; Down-modulation of ICAM-1 expression on endothelial cells | frontiersin.orginfona.plnih.govnih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1) levels | Decreased circulating levels | Potential direct inhibition of MCP-1 expression in macrophages, partly via increased intracellular cAMP | infona.pl |
| Inflammatory Pathways | Inhibition of NF-κB activation and reactive oxygen species production | Contributes to suppression of vascular inflammation | frontiersin.org |
| Monocyte Adhesion Molecules (in presence of IL-18) | Inhibition of expression (ICAM-1, B7.1, B7.2, CD40, CD40L) on monocytes (in human mixed lymphocyte reaction) | Dependent on stimulation of IP/EP2/EP4 receptors | nih.gov |
| T-cell proliferation (in presence of IL-18) | Inhibition (in human mixed lymphocyte reaction) | Dependent on stimulation of IP/EP2/EP4 receptors | nih.gov |
| Macrophage Ia Antigen Expression (Murine) | Suppression | - | umich.edu |
| Monocyte Ia Antigen Expression (Human) | Little effect reported | - | umich.edu |
| Monocyte Antigen Presentation (Human) | No inhibition reported at tested concentrations | - | umich.edu |
Physiological and Pathophysiological Roles in Preclinical Models and in Vitro Systems
Vascular Homeostasis and Vasodilation Mechanisms in Animal Models
Information specifically detailing the role of Dpt-prostaglandin E1 (CID 5311223) in vascular homeostasis and vasodilation mechanisms within animal models in preclinical studies was not found in the conducted searches. Research on Prostaglandin (B15479496) E1 (Alprostadil) has demonstrated vasodilatory effects mdpi.comscielo.brnih.gov, but these findings are not explicitly attributed to Dpt-prostaglandin E1.
Anti-Inflammatory and Analgesic Mechanisms in Experimental Pain Models
Specific preclinical or in vitro research findings on the anti-inflammatory and analgesic mechanisms of Dpt-prostaglandin E1 (CID 5311223) in experimental pain models were not found in the conducted searches. Prostaglandin E1 has shown anti-inflammatory and analgesic effects in some experimental models, but these effects are not specifically linked to Dpt-prostaglandin E1.
Neuroprotective Mechanisms in Ischemic Injury Models (e.g., Hippocampal Cells, Stroke Models)
Specific preclinical or in vitro research findings on the neuroprotective mechanisms of Dpt-prostaglandin E1 (CID 5311223) in ischemic injury models, such as hippocampal cells or stroke models, were not found in the conducted searches. Studies have explored the neuroprotective effects of Prostaglandin E1 in ischemic models nih.gov, and EP1 receptor inhibition has shown neuroprotection in hippocampal slices nih.gov, but Dpt-prostaglandin E1 was not explicitly identified in these contexts.
Antitumorigenic Mechanisms in Drug-Resistant Cancer Models (e.g., Medulloblastoma Xenografts)
Research has indicated that Dpt-prostaglandin E1 exhibits antitumorigenic effects, particularly in drug-resistant cancer models like medulloblastoma. Prostaglandin E1 (PGE1), identified as a potent GLI2 antagonist, has demonstrated the ability to overcome resistance mechanisms in medulloblastoma models, including those with SMO mutagenesis and GLI2 amplification.
Mechanistically, PGE1 was found to inhibit Hedgehog (HH) signaling through the activation of the EP4 receptor. This activation leads to enhanced cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) activity, which in turn promotes the phosphorylation and degradation of GLI2 via the ubiquitination pathway. GLI2 is a key transcriptional mediator in the Hedgehog signaling pathway, and its aberrant activation is implicated in the initiation and progression of various cancers, including medulloblastoma.
Studies using xenograft models of drug-refractory human medulloblastoma, mimicking GLI2 amplification, showed that PGE1 effectively inhibited tumor growth. These findings suggest that Dpt-prostaglandin E1, acting as a potent GLI2 antagonist through EP4 receptor activation, holds potential as a therapeutic template for circumventing resistance to current Smoothened (SMO) antagonists used in the clinic for Hedgehog-targeted therapies.
Cardiac and Pulmonary Vascular Remodeling in Animal Models of Hypertension
Specific preclinical or in vitro research findings on the role of Dpt-prostaglandin E1 (CID 5311223) in cardiac and pulmonary vascular remodeling in animal models of hypertension were not found in the conducted searches. Studies on Prostaglandin E1 have investigated its effects in models of pulmonary arterial hypertension, showing reductions in pulmonary artery pressure and improvements in right ventricular hypertrophy and vascular remodeling, but these findings are not specifically attributed to Dpt-prostaglandin E1.
Uterine Contractility and Remodeling Studies in Isolated Myometrial Tissues
Studies utilizing isolated myometrial tissues and in vitro systems have provided valuable insights into the effects of Prostaglandin E1 (PGE1), which is related to Dpt-prostaglandin E1, on uterine contractility and remodeling. Research indicates that PGE1 significantly influences the contractile activity of myometrial smooth muscle and can impact the structural composition of uterine tissue.
Investigations using isolated myometrial strips from pregnant rats have demonstrated that PGE1 affects transmembrane potentials, ionic currents, and contractions. At low concentrations (10⁻⁸ g/ml), PGE1 reduced the duration of the action potential but significantly increased contraction amplitude. The inward current remained unchanged, as did the phasic component of contraction. However, the tonic contraction, observed when transmembrane calcium influx was selectively blocked, was significantly stimulated, leading to a secondary increase in outward current. At maximally effective doses (10⁻⁶ g/ml), PGE1 induced a slight depolarization and a large contracture. It is suggested that PGE1 primarily increases intracellular calcium concentration, potentially through the translocation of membrane-bound calcium from surface microvesicles or the sarcoplasmic reticulum. This increase in internal calcium concentration could, in turn, enhance outward current intensity. nih.gov
Studies using myometrial strips from women have compared the effects of PGE1 and Prostaglandin E2 (PGE2) on in vitro contractility and uterine structure. Incubation with PGE1 (10⁻⁵ mol/l) significantly increased myometrial contractility for up to 90 minutes compared to PGE2 and control groups, and for up to 180 minutes compared to PGE2. nih.govnih.govciane.net Beyond 180 minutes, the contractile activity in the PGE1 group became comparable to the control group. nih.gov
Beyond contractility, PGE1 has also been shown to influence myometrial structure in these in vitro models. After 360 minutes of incubation, samples treated with PGE1 exhibited lower total collagen content and a reduced area covered by connective tissue compared to those treated with PGE2. nih.govnih.govciane.netresearchgate.net Control samples also showed lower total collagen content and connective tissue area than PGE2 samples at this time point. nih.govnih.govciane.netresearchgate.net These findings suggest that PGE1 may play a role in the remodeling of the myometrial extracellular matrix by decreasing collagen content and connective tissue area. nih.govnih.govciane.netresearchgate.net
Further research using an extracorporeal perfusion model of non-pregnant swine uteri investigated the dose-dependent effects of various prostaglandins (B1171923) on intrauterine pressure (IUP). Administration of PGE1 resulted in a dose-dependent increase in IUP in both the isthmus uteri and the corpus uteri. oup.com A plateau in IUP was observed after administering 4–6 µg of PGE1, with a decrease in IUP noted at higher dosages in both locations. oup.com Dosages between 3 and 6 µg caused significantly higher IUP in the isthmus uteri compared to the corpus uteri. oup.com The direction of most contractions induced by PGE1 in this model differed from that caused by Prostaglandin F2α (PGF2α). oup.com
The interaction between prostaglandins and other factors influencing uterine contractility has also been explored. In the perfused swine uterus model, the contraction-stimulating effect of prostaglandins, including PGE1, was shown to be reduced by progesterone (B1679170) in a dose-dependent manner. researchgate.net However, PGE1 continued to trigger relevant contractions during continuous perfusion with progesterone solution up to a concentration of 10 pg/ml, indicating a potentially distinct interaction compared to PGE2 and PGF2α, whose effects were clearly reduced even at a lower progesterone concentration (1 pg/ml). researchgate.net
These in vitro and preclinical studies highlight the direct effects of PGE1 on myometrial contractility, influencing both the amplitude and pattern of contractions, and its potential role in uterine remodeling through effects on collagen and connective tissue. The observed effects are concentration-dependent and can be modulated by other factors such as progesterone.
Summary of In Vitro Myometrial Studies with PGE1
| Study Type | Model System | Key Findings on Contractility | Key Findings on Remodeling (if applicable) | Reference |
| Isolated Myometrial Strips | Pregnant Rats | Increased contraction amplitude at low concentrations; large contracture at high concentrations; increased intracellular calcium suggested mechanism. | Not assessed in this study. | nih.gov |
| In Vitro Myometrial Strips (Isometric Recording) | Women (Term Pregnancy) | Significantly increased contractility up to 90-180 minutes compared to PGE2 and control. | Lower total collagen content and connective tissue area after 360 minutes compared to PGE2. | nih.govnih.govciane.netresearchgate.net |
| Extracorporeal Perfusion Model | Non-pregnant Swine Uteri | Dose-dependent increase in intrauterine pressure; plateau at 4-6 µg; different contraction pattern compared to PGF2α. | Not assessed in this study. | oup.com |
| Extracorporeal Perfusion Model | Non-pregnant Swine Uteri (Perfused) | Contraction-stimulating effect reduced by progesterone, but PGE1 still triggered contractions at higher progesterone concentrations than PGE2 and PGF2α. | Not assessed in this study. | researchgate.net |
Based on the available search results, detailed metabolic pathways and pharmacokinetic research specifically focusing solely on the chemical compound "Dpt-prostaglandin E1" (identified with CAS 80558-61-8 and molecular formula C22H30O5, also known as 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1) is not comprehensively available to construct an article strictly following the provided outline.
While some search results identify Dpt-prostaglandin E1 as a synonym for 13,14-Dihydroprostaglandin E1, other results indicate that 13,14-Dihydroprostaglandin E1 (PGE0) is a different compound with CAS 19313-28-1 and molecular formula C20H36O5, which is a known metabolite of Prostaglandin E1 (PGE1). The metabolic and pharmacokinetic information found in the search results primarily pertains to the formation and subsequent metabolism of 13,14-Dihydroprostaglandin E1 (PGE0, C20H36O5) as a metabolite of PGE1 (C20H34O5), rather than the specific metabolic fate and pharmacokinetics of administered Dpt-prostaglandin E1 (CAS 80558-61-8, C22H30O5) which contains a phenoxy group.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the metabolic pathways and pharmacokinetic research of Dpt-prostaglandin E1 (CAS 80558-61-8, C22H30O5) that adheres strictly to the provided detailed outline and content/source exclusions based on the current search results. The necessary specific data for this particular compound's metabolism and pharmacokinetics is not present.
Metabolic Pathways and Pharmacokinetic Research of Dpt Prostaglandin E1
In Vitro Metabolic Stability and Clearance Studies (e.g., Tissue Homogenate Models)
In vitro metabolic stability and clearance studies are fundamental in assessing how a compound is likely to be processed by biological systems. Tissue homogenate models, such as those derived from liver, lung, or kidney, are commonly employed to evaluate the rate and extent of drug metabolism by various enzymes present in these tissues. These studies provide valuable data on intrinsic clearance, which can help predict in vivo pharmacokinetics.
Studies on related prostaglandins (B1171923), such as Prostaglandin (B15479496) E1 (PGE1), have utilized in vitro tissue homogenate models to investigate their metabolism. For instance, the metabolism of PGE1 has been investigated in homogenates from human foreskin, rabbit lung, and human placenta. nih.gov These studies typically involve incubating the compound with the tissue homogenate and measuring the disappearance of the parent compound or the appearance of metabolites over time using analytical techniques like high-performance liquid chromatography (HPLC). nih.gov
A major metabolite identified for PGE1 in these in vitro systems is 15-ketoPGE1. nih.gov The enzyme responsible for this conversion is 15-hydroxyprostaglandin dehydrogenase (15-OHPGDH). nih.gov The specific activity of 15-OHPGDH has been quantified in different tissue homogenates, showing variations depending on the tissue source. For example, measured activities were 0.22 nmol/h/mg protein in human foreskin, 1.65 nmol/h/mg protein in rabbit lung, and 5.29 nmol/h/mg protein in human placenta homogenates, indicating differing metabolic capacities of these tissues towards PGE1. nih.gov
While these studies provide a framework for understanding the in vitro metabolic assessment of prostaglandins using tissue homogenates, specific quantitative data regarding the metabolic stability and clearance of Dpt-prostaglandin E1 in such models were not prominently featured in the provided search results. The metabolic fate of Dpt-prostaglandin E1, with its modified structure compared to PGE1, would require specific investigation to determine its susceptibility to enzymatic degradation in various tissues.
Advanced Research Methodologies and Future Directions for Dpt Prostaglandin E1
Optimization of Experimental Models for Mechanistic Studies
Understanding the intricate biological effects of Dpt-prostaglandin E1 requires the use of well-designed experimental models that can provide reliable and interpretable data. The refinement of both in vitro and in vivo systems is crucial for advancing mechanistic studies.
Development of Refined In Vitro Systems
Refined in vitro systems play a vital role in dissecting the cellular and molecular mechanisms through which Dpt-PGE1 exerts its effects. These systems allow for controlled environments to study specific cell types and signaling pathways. For instance, in vitro studies utilizing rat hippocampal cells have been employed to investigate the neuroprotective effects of PGE1 against hypoxic injury, demonstrating a reduction in lactate (B86563) dehydrogenase (LDH) activity under hypoxic conditions, indicative of decreased cell death wikidata.org. Cell culture supernatants are also utilized as a matrix for the quantitative determination of PGE1 concentrations using techniques such as enzyme immunoassay (EIA) uni.lu. Furthermore, in vitro flow-through diffusion cell models have been developed to assess the transdermal delivery profiles of PGE1 formulations nih.gov. In vitro tissue homogenate models, derived from sources such as human foreskin, human placenta, and rabbit lung, serve as tools to determine the metabolic fate of PGE1 nih.gov.
Design of Robust In Vivo Animal Models
Robust in vivo animal models are essential for evaluating the systemic effects, pharmacokinetics, and therapeutic potential of Dpt-PGE1 in a complex biological context. These models aim to mimic relevant disease states or physiological conditions. Studies in dogs have been conducted to investigate the effects of PGE1 on hypoxic pulmonary vasoconstriction and systemic blood pressure lipidmaps.org. Animal models involving the peritendinous administration of PGE1 in rats and rabbits have been utilized to induce tendinopathy, providing a model for studying this condition. Research employing a mouse paw pain model has helped to demonstrate the analgesic effects of PGE1. Additionally, rat models of pulmonary hypertension have been used to explore the potential benefits of PGE1 in this setting. While the outline focuses on animal models, in vivo metabolic clearance studies in humans have also provided valuable insights into the pharmacokinetics of related prostaglandins (B1171923), highlighting the importance of such studies for understanding whole blood clearance rates and organ-specific extraction wikidata.org.
Advanced Analytical Techniques for Compound Quantification and Characterization
Accurate quantification and comprehensive characterization of Dpt-PGE1 and its metabolites in biological matrices and pharmaceutical formulations are paramount for research and development. Advanced analytical techniques provide the necessary sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Dpt-PGE1 and related compounds. The development and validation of HPLC methods are critical to ensure their reliability and accuracy. Various HPLC methods have been described for the determination of PGE1. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous determination of PGE1 and its primary degradation product, prostaglandin (B15479496) A1 (PGA1). This method involved separation on a C18 column using a mobile phase of acetonitrile (B52724) and pH 3 phosphate (B84403) buffer, with detection at 205 nm for PGE1 and 230 nm for PGA1. Method validation parameters such as specificity, linearity, precision, accuracy, robustness, and sensibility were evaluated. Novel HPLC assays have also been developed specifically for assessing the chemical stability of PGE1 in transdermal formulations stored at different temperatures nih.gov. The development of HPLC methods typically involves optimizing parameters such as mobile phase composition, column type, column temperature, detection wavelength, and gradient conditions to achieve optimal separation and sensitivity.
Mass Spectrometry for Metabolite Profiling
Mass Spectrometry (MS), often coupled with chromatographic techniques, is an indispensable tool for the identification, quantification, and profiling of Dpt-PGE1 and its metabolites. MS provides highly sensitive and specific detection capabilities. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are frequently employed for determining the levels of oxylipins, including prostaglandins, in biological samples. An LC-High-Resolution Mass Spectrometry (LC-HRMS) method has been developed and validated for the detection and quantification of PGE1 and its degradation products, demonstrating good trueness, repeatability, and intermediate precision within a specific concentration range.
| Validation Parameter | Value/Range (LC-HRMS for PGE1) | Citation |
| Trueness | 98.2% - 100.3% | |
| Repeatability Precision | < 2.2% | |
| Intermediate Precision | < 4.7% | |
| Quantification Limit | 0.086 µg/mL | |
| Detection Limit | 0.026 µg/mL | |
| Linearity (r²) | 0.9966 | |
| Valid Concentration Range | 0.086 - 0.200 µg/mL |
Mass spectrometry is particularly valuable for metabolite profiling, allowing for the simultaneous analysis of multiple related compounds. High-resolution electrospray ionization mass spectroscopy (HRESIMS) has been used for the structural analysis of PGE1, confirming its molecular formula and structural features. Tandem MS (MS/MS), especially LC-MS/MS with techniques like multiple reaction monitoring (MRM), enables the simultaneous quantification of numerous analytes with high sensitivity, which is crucial for complex biological matrices.
Radioimmunoassay Specificity and Cross-Reactivity Considerations
Radioimmunoassay (RIA) is another analytical technique that has been used for the quantification of prostaglandins, including PGE1 wikidata.org. While sensitive, immunoassays like RIA require careful consideration of specificity and potential cross-reactivity with structurally similar compounds. A radioimmunoassay procedure for the determination of PGE1, PGE2, and PGF2alpha in unextracted plasma, serum, and myocardium has been described, with emphasis on evaluating specificity, recovery, reproducibility, and parallelism. The potential for cross-reactivity with structurally similar prostaglandins is a known challenge in RIA, and mathematical corrections may be necessary to ensure accurate data wikidata.org. Enzyme immunoassay (EIA) is a related competitive immunoassay technique used for PGE1 quantification, where PGE1 in the sample competes with a labeled conjugate for binding sites on a specific antibody uni.lu. The specificity of the antibody is critical in such assays to minimize interference from other prostaglandins or related molecules.
Investigational Strategies for Comprehensive Understanding
Investigational strategies for a comprehensive understanding of Dpt-PGE1 involve leveraging cutting-edge techniques and analytical frameworks to address existing knowledge gaps and explore new facets of its biology. These strategies aim to provide a more holistic view of Dpt-PGE1, moving beyond traditional single-target or single-pathway studies.
Integration of Multi-Omics Approaches (e.g., Genomics, Proteomics, Metabolomics)
The integration of multi-omics approaches, such as genomics, proteomics, and metabolomics, represents a powerful strategy for elucidating the intricate signaling pathways and biological processes influenced by Dpt-PGE1. By simultaneously analyzing changes at the gene, protein, and metabolite levels, researchers can gain a more complete picture of cellular responses to Dpt-PGE1. This integrated approach can help to identify novel molecular targets, understand the downstream effects of receptor activation, and uncover compensatory mechanisms.
For instance, integrating transcriptomic (RNA-seq), proteomic (LC-MS), and metabolomic (NMR) data can help map prostaglandin-receptor interactions and identify overrepresented signaling nodes through pathway enrichment analysis using databases like KEGG or Reactome. Validation of findings can be performed using techniques such as CRISPR-Cas9 knockout models to confirm mechanistic links. Multi-omics analyses have been successfully applied in prostaglandin research to understand their roles in complex biological processes, such as the investigation of PGE2 in Hirschsprung's disease through combined metabolomics, transcriptomics, and proteomics. researchgate.netnih.gov The analysis of lipids, including prostaglandins, is a critical component of such integrated studies, providing insight into metabolic regulation and cell signaling. mdpi.comfrontiersin.org
Elucidation of Species-Specific Receptor Affinity Differences
Understanding species-specific differences in prostaglandin receptor affinity is crucial for accurately translating findings from preclinical animal models to human physiology and potential therapeutic applications. Prostaglandin E receptors (EP1-4) exhibit variations in subtypes and expression patterns across different species, which can lead to divergent responses to ligands like Dpt-PGE1. physiology.orgahajournals.orglvts.frdomaintherapeutics.ca
Research has shown that differences in receptor homology and splice variants across species can influence ligand binding and downstream signaling. physiology.orgdomaintherapeutics.ca For example, studies on EP3 receptor isoforms have revealed species-dependent biased agonist responses. domaintherapeutics.ca Accounting for these species-specific differences in prostaglandin receptor affinity is essential in preclinical models. Methodologies such as binding assays, functional assays measuring downstream signaling (e.g., cAMP production), and studies using genetically modified animals expressing human receptors can help to elucidate these differences and their functional consequences.
Resolution of Contradictory Findings in Organ-Specific Metabolism
Contradictory findings in the organ-specific metabolism of Dpt-PGE1 and related prostaglandins highlight the need for standardized and rigorous investigational approaches. Prostaglandins undergo metabolism in various organs, including the lung, liver, and kidney, with differing extraction rates. nih.gov For example, while PGE1 is primarily metabolized by the lung, a significant portion may escape pulmonary extraction and reach the systemic circulation. nih.gov
To resolve contradictory findings, methodological approaches such as conducting systematic reviews with meta-analyses can synthesize data from heterogeneous studies. Applying frameworks like the PICOS (Population, Intervention, Comparator, Outcome, Study Design) framework can help define inclusion criteria and compare results across different study designs and populations. Utilizing in vivo metabolic clearance studies with precise quantification methods like HPLC-MS/MS and radioimmunoassays, while controlling for variables like organ-specific extraction rates, can provide more accurate metabolic profiles.
Exploration of Novel Analog Synthesis for Enhanced Stability and Selectivity
The exploration of novel analog synthesis is a key area for developing Dpt-PGE1 derivatives with enhanced stability and selectivity. While Dpt-PGE1 itself is a modified prostaglandin with altered metabolic stability compared to PGE1 , further modifications can lead to compounds with improved pharmacological properties, such as increased half-life, better target specificity, and reduced off-target effects.
Identification of Novel Endogenous Sources and Physiological Roles
While prostaglandins are known to be produced by various nucleated cells and act as local mediators synthesized from arachidonic acid creative-diagnostics.comwikipedia.orgnih.gov, the identification of novel endogenous sources and specific physiological roles of Dpt-prostaglandin E1 beyond its known formation as a metabolite of PGE1 warrants further investigation. Dpt-PGE1 is described as a major metabolite of PGE1 formed by enzymatic reduction, possessing distinct pharmacological properties.
Future research could explore specific cellular pathways or conditions that favor the enzymatic reduction of PGE1 to Dpt-PGE1, potentially identifying specific tissues or cell types where this conversion is particularly active. Investigating the precise enzymes involved in this conversion and their regulation could uncover novel endogenous sources. Furthermore, detailed studies on the biological activities mediated specifically by Dpt-PGE1, distinct from those of PGE1, are needed to fully understand its physiological roles. This could involve targeted lipidomics approaches to quantify Dpt-PGE1 levels in various biological contexts and correlate them with specific physiological or pathophysiological states.
Q & A
Q. How should researchers handle outliers in Dpt-PGE1 pharmacokinetic datasets?
- Methodological Answer : Predefine outlier criteria (e.g., values >3 SD from the mean) in study protocols. Perform sensitivity analyses with and without outliers to assess robustness. For clinical data, investigate biological plausibility (e.g., renal impairment altering clearance) before exclusion .
Ethical and Regulatory Considerations
Q. What informed consent protocols are critical for Dpt-PGE1 trials involving vulnerable populations?
- Methodological Answer : For studies in critically ill patients (e.g., cardiac catheterization cohorts), use deferred consent models where immediate intervention is life-saving. Document consent processes rigorously, aligning with GDPR and local IRB requirements. Include independent data safety monitoring boards (DSMBs) for interim analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
